6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination and chlorination of pyrrolo[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . Another approach involves the use of Cu-catalyzed reactions, where 5-bromopyrimidin-4-amines react with alkynes in the presence of CuCl and 6-methylpicolinic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the halogen atoms under suitable conditions.
Oxidation Reactions: Reagents like NaClO2 and TEMPO are used for oxidation reactions.
Reduction Reactions: Reducing agents such as NaBH4 can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby affecting various cellular pathways. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell growth and apoptosis .
Comparison with Similar Compounds
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound has a similar structure but differs in the position of the bromine atom.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolo[2,3-d]pyrimidine core but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
6-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-1-3-4(10-5)2-9-6(8)11-3/h1-2,10H |
InChI Key |
LRDHTGWMSYWTST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=C(N=C21)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.